

An In-depth Technical Guide to the Safety Data for Rifampicin-d11

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Compound of Interest

Compound Name: Rifampicin-d11

Cat. No.: B12375691

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Rifampicin-d11**, a deuterated analog of the potent antibiotic Rifampicin. The information is compiled and presented to meet the specific needs of researchers, scientists, and professionals involved in drug development, with a focus on detailed data presentation, experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

Rifampicin-d11 is a deuterated form of Rifampicin, a semi-synthetic antibiotic belonging to the rifamycin class.^[1] The physical and chemical properties are crucial for its safe handling and storage.

Property	Data	Citations
Chemical Name	Rifampicin-d11	[1]
Synonyms	Rifampin-d11, Rifamycin AMP-d11	[1]
Molecular Formula	C ₄₃ H ₄₇ D ₁₁ N ₄ O ₁₂	
Molecular Weight	834.00 g/mol (approx.)	[2][3]
Appearance	Red to orange or brown crystalline powder	[2][4]
Melting Point	183-188 °C (decomposes)	[4][5]
Solubility	Soluble in DMSO and methanol. Slightly soluble in water.	[2][6]
Stability	Stable under normal conditions. Sensitive to light.	[4]

Toxicological Data

Toxicological data for Rifampicin is often used as a reference for **Rifampicin-d11**. The primary hazards are associated with oral ingestion, skin and eye contact, and potential reproductive effects.

Toxicity Metric	Value	Species	Citations
LD50 (Oral)	1570 mg/kg	Rat	[2]
Acute Effects	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	N/A	[2][4]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child.	N/A	[2][7]
Carcinogenicity	Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.	N/A	[2]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.[8][9]

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the next step, allowing for classification of the substance's toxicity with a minimal number of animals.[8]

Procedure:

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[8]
- Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.[8]

- Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. The vehicle should be inert (e.g., water, corn oil).
- Administration: The substance is administered in a single dose by gavage.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
- Stepwise Dosing:
 - Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
 - Subsequent Steps: Depending on the mortality observed, the dose for the next group of animals is either increased or decreased. The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a certain level).
- Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.[8]

Cell Viability Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Procedure:

- Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of **Rifampicin-d11** and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

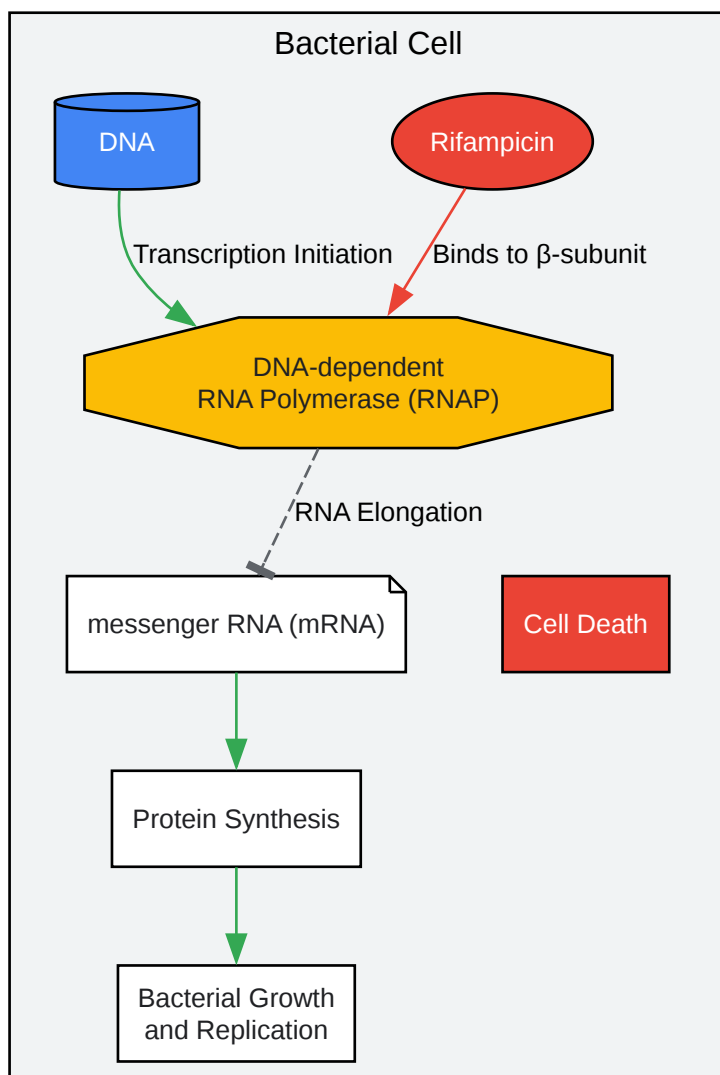
- **MTT Addition:** Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]
- **Formazan Solubilization:** After incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[10]
- **Absorbance Measurement:** Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control.

Visualized Protocols and Pathways

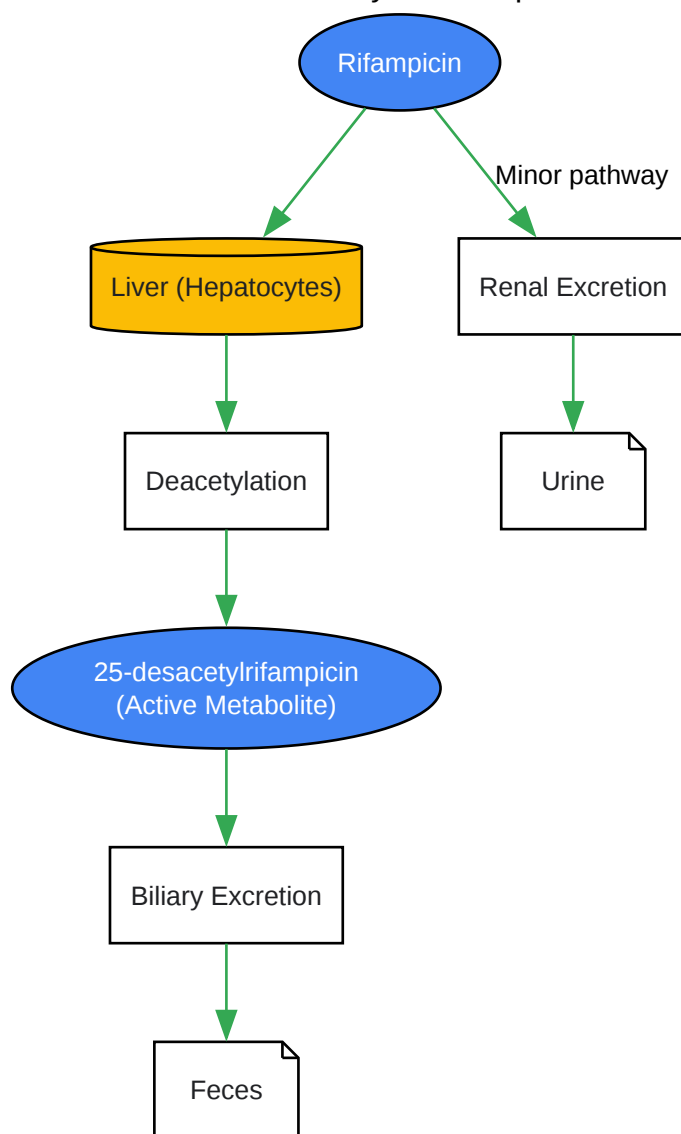
Mechanism of Action: Inhibition of Bacterial RNA Polymerase

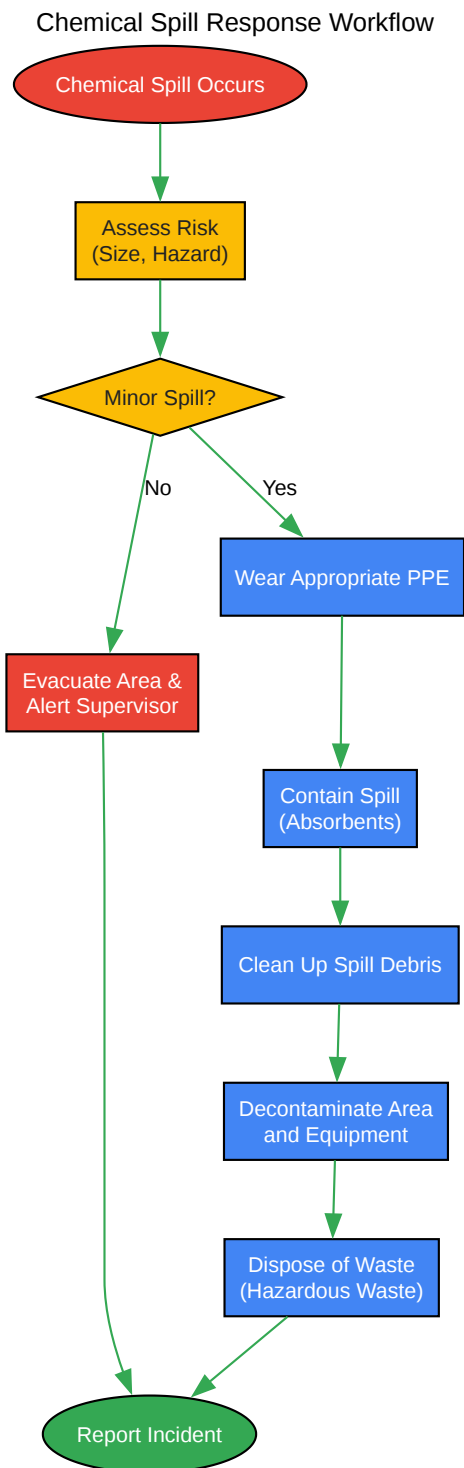
Rifampicin functions by specifically inhibiting bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and subsequent protein synthesis.[5][14][15][16][17] This action is selective for bacterial RNA polymerase; the mammalian enzyme is not affected.[14][16][17]

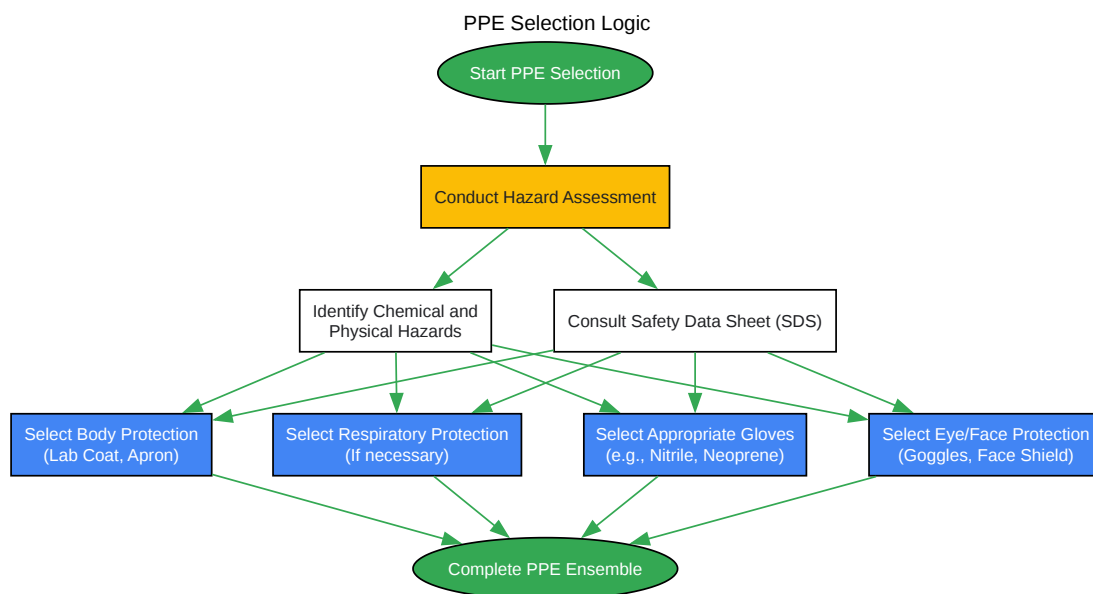
Mechanism of Action of Rifampicin



Metabolic Pathway of Rifampicin







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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [cdnisotopes.com](https://www.cdnisotopes.com) [[cdnisotopes.com](https://www.cdnisotopes.com)]

- 3. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. Rifampicin | 13292-46-1 [chemicalbook.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
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